molecular formula C11H23ClN2O B1443290 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride CAS No. 1236255-39-2

2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride

Cat. No. B1443290
M. Wt: 234.76 g/mol
InChI Key: OPJDSGOANHDTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride, commonly referred to as AMP-HCl, is a synthetic compound with numerous applications in the scientific research field. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.7. AMP-HCl is a derivative of the amino acid alanine and has a structure similar to that of the neurotransmitter gamma-aminobutyric acid (GABA). AMP-HCl has been used in a variety of scientific research applications, including as a neurotransmitter agonist, an inhibitor of the enzyme acetylcholinesterase, and as a potentiator of the effects of other drugs.

Scientific Research Applications

AMP-HCl has been used in a variety of scientific research applications. It has been used as a neurotransmitter agonist, an inhibitor of the enzyme acetylcholinesterase, and as a potentiator of the effects of other drugs. AMP-HCl has also been used to study the effects of 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochlorideergic drugs on the central nervous system, as well as to study the effects of other drugs on the central nervous system.

Mechanism Of Action

AMP-HCl is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride) in the central nervous system. It is thought to bind to the 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride receptors in the brain, resulting in an increase in the activity of 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride and a decrease in the activity of other neurotransmitters, such as glutamate. This results in the inhibition of certain neural pathways, leading to a decrease in anxiety and other symptoms associated with anxiety disorders.

Biochemical And Physiological Effects

AMP-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to increase the release of the inhibitory neurotransmitter 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride, leading to a decrease in anxiety and other symptoms associated with anxiety disorders. Additionally, AMP-HCl has been shown to modulate the expression of certain genes, leading to changes in the structure and function of the brain.

Advantages And Limitations For Lab Experiments

AMP-HCl has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, making it easy to obtain for laboratory use. Additionally, it has a wide range of applications, making it useful for a variety of experiments. However, there are also some limitations for its use in laboratory experiments. AMP-HCl has a short half-life, making it difficult to maintain consistent concentrations in the laboratory. Additionally, it is a relatively potent compound, making it difficult to control the dosage in experiments.

Future Directions

There are a variety of potential future directions for the use of AMP-HCl in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to study the effects of other drugs on the central nervous system. Additionally, it could be used to study the effects of 2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochlorideergic drugs on the central nervous system, as well as to study the effects of other drugs on the central nervous system. Furthermore, it could be used to study the effects of drugs on gene expression, as well as to study the effects of other drugs on gene expression. Finally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of other drugs on the immune system.

properties

IUPAC Name

2-amino-3-methyl-1-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-6-4-9(3)5-7-13;/h8-10H,4-7,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJDSGOANHDTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-1-(4-methyl-1-piperidinyl)-1-butanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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